

Designing a PROTAC using Thalidomide-O-C2-Br: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Thalidomide-O-C2-Br	
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Application Notes Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1] This is achieved by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome. A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

The Role of Thalidomide in PROTACs

Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established drugs that have been repurposed for their immunomodulatory and anti-cancer properties.[2][3] [4] Their mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and degradation of specific proteins. In the context of PROTACs, thalidomide serves as a highly



effective E3 ligase ligand, enabling the recruitment of the CRBN machinery to a desired target protein.

Thalidomide-O-C2-Br: A Building Block for PROTAC Synthesis

Thalidomide-O-C2-Br is a functionalized thalidomide derivative designed for the efficient synthesis of PROTACs. It consists of a thalidomide core, which binds to the CRBN E3 ligase, connected to a 2-carbon ether linker with a terminal bromine atom. The proposed chemical structure is 4-(2-bromoethoxy)-thalidomide, where the linker is attached to the 4-position of the phthalimide ring of thalidomide. This position is a known site for modification that generally preserves CRBN binding.

The terminal alkyl bromide is a versatile reactive handle for conjugation to a ligand for a protein of interest. This conjugation is typically achieved through a nucleophilic substitution reaction with a suitable nucleophile (e.g., an amine, phenol, or thiol) on the target protein ligand. The short, flexible ether linker provides appropriate spacing and solubility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.

Hypothetical PROTAC Synthesis using Thalidomide-O-C2-Br

A hypothetical PROTAC targeting a protein of interest (POI) can be synthesized by reacting **Thalidomide-O-C2-Br** with a ligand for the POI that contains a nucleophilic functional group. For instance, if the POI ligand has an accessible phenolic hydroxyl group, the synthesis could proceed via a Williamson ether synthesis.

Reaction Scheme:

(POI-Ligand)-OH + **Thalidomide-O-C2-Br** --(Base, e.g., K2CO3, in a polar aprotic solvent, e.g., DMF)--> (POI-Ligand)-O-C2-O-Thalidomide

This reaction would yield the final PROTAC molecule where the POI ligand and the thalidomide E3 ligase ligand are connected by the ethylene glycol linker.



Quantitative Data for Thalidomide-Based PROTACs

The following table summarizes the degradation performance of several published thalidomide-based PROTACs against various protein targets.

Target Protein	PROTAC	Cell Line	DC50 (nM)	Dmax (%)	Reference
BRD4	dBET1	MV4;11	8	>95	Winter et al., 2015
BRD4	ARV-825	RS4;11	<1	>90	Lu et al., 2015
SHP2	11(ZB-S-29)	HeLa	6.02	>90	INVALID- LINK
Bcl-xL	DT2216	MOLT-4	7.2	90.8	INVALID- LINK
HDAC3	22	HCT116	440	77	INVALID- LINK
KRAS	LC-2	NCI-H358	30	~85	[Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation

Experimental ProtocolsWestern Blot for Protein Degradation



This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations
 of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein per well and run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins to a membrane.



- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
- Washing: Wash the membrane with TBST.
- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Fluorescence Polarization (FP) Binding Assay

This protocol is to assess the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

- Fluorescently labeled ligand for the POI (tracer)
- Purified recombinant POI and CRBN-DDB1 complex
- PROTAC of interest
- Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
- 384-well black plates
- Plate reader with FP capabilities

Procedure:

 Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.



- PROTAC Titration: Add a serial dilution of the PROTAC to the wells.
- E3 Ligase Addition: Add a fixed concentration of the CRBN-DDB1 complex.
- Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization using a plate reader.
- Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.

MTS Assay for Cell Viability

This protocol is to evaluate the cytotoxic effects of the PROTAC.[5][6][7][8]

Materials:

- Cells of interest
- 96-well clear plates
- · PROTAC of interest
- MTS reagent
- Plate reader

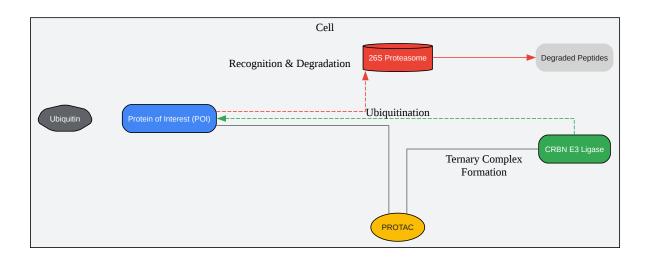
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6][7]
- Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6][7]



- Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[5][7]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

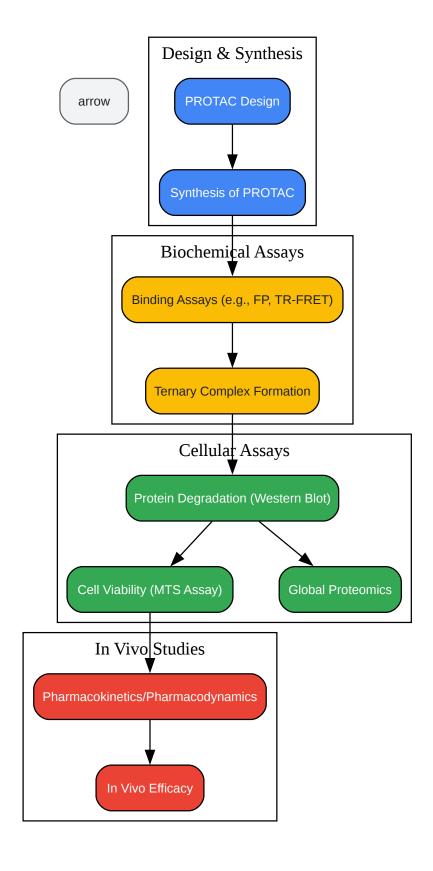
Visualizations



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Caption: Mechanism of action of a thalidomide-based PROTAC.

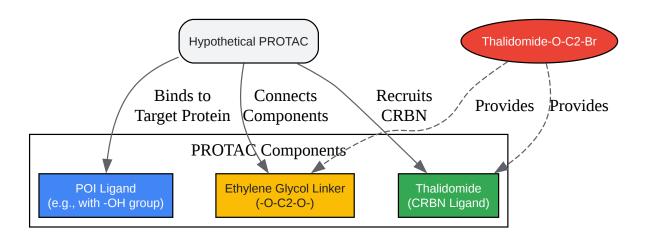




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Caption: Experimental workflow for PROTAC evaluation.





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Caption: Components of a PROTAC from **Thalidomide-O-C2-Br**.

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